![molecular formula C22H25N3O4 B2412738 5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 810628-89-8](/img/structure/B2412738.png)
5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione” is a complex organic molecule that contains a pyrimido[4,5-b]quinoline core, which is a bicyclic system containing a pyrimidine ring fused with a quinoline ring. The molecule also contains a methoxyphenyl group attached to the 5-position of the pyrimidoquinoline core, and three carbonyl groups at the 2, 4, and 6-positions. The presence of multiple functional groups suggests that this compound could exhibit a variety of chemical and biological activities.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The pyrimidoquinoline core could potentially be formed via a cyclization reaction involving a pyrimidine and a quinoline precursor. The methoxyphenyl group could be introduced via a substitution reaction, and the carbonyl groups could be introduced via oxidation reactions. However, without specific literature sources, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrimidoquinoline core, with the methoxyphenyl group and the carbonyl groups providing additional structural features. The presence of the carbonyl groups would introduce polarity into the molecule, which could influence its physical and chemical properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction. The methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl groups would likely make the compound polar, which could influence its solubility in various solvents. The rigidity of the bicyclic core could also influence properties such as melting point and boiling point.Scientific Research Applications
Application 1: Antibacterial and Antifungal Evaluation
- Summary of the Application : This research involved the synthesis of a new class of heterocyclic compounds, including pyrimido[4,5-b]quinoline derivatives, and their evaluation as antibacterial and antifungal agents .
- Methods of Application : The compounds were synthesized from starting materials, 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . They were then tested against bacterial strains like E. coli, B. subtilis, S. aureus, and P. aeruginosa, and also as antifungal agents against B. cinerea, C. arachidicola, A. solani, G. zeae, S. sclerotiorum, and R. cerealis .
- Results or Outcomes : Preliminary bioassay showed that most of the synthesized compounds exhibited certain-to-excellent antibacterial and antifungal activity .
Application 2: One-Pot Synthesis
- Summary of the Application : This research involved the one-pot synthesis of pyrimido[4,5-b]quinolines derivatives using low transition temperature mixtures as new generation and sustainable solvents .
- Methods of Application : The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures, and no chromatographic purification with high yield .
- Results or Outcomes : This new approach is expected to discover some significance in combinatorial synthesis of biologically active scaffolds .
Application 3: Antiproliferative and Antioxidant Activities
- Summary of the Application : This research involved the synthesis of a new class of heterocyclic compounds, including pyrimido[4,5-b]quinoline derivatives, and their evaluation as antiproliferative and antioxidant agents .
- Methods of Application : The compounds were synthesized from starting materials, 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . They were then tested for their antiproliferative and antioxidant activities .
- Results or Outcomes : Preliminary bioassay showed that most of the synthesized compounds exhibited certain-to-excellent antiproliferative and antioxidant activity .
Application 4: Multicomponent Reactions
- Summary of the Application : This research involved the one-pot synthesis of pyrimido[4,5-b]quinolines derivatives via multicomponent reactions .
- Methods of Application : The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures and no chromatographic purification with high yield .
- Results or Outcomes : This new approach is expected to discover some significance in combinatorial synthesis of biologically active scaffolds .
Application 5: Antiproliferative and Antioxidants Activities
- Summary of the Application : This research involved the synthesis of a new class of heterocyclic compounds, including pyrimido[4,5-b]quinoline derivatives, and their evaluation as antiproliferative and antioxidants agents .
- Methods of Application : The compounds were synthesized from starting materials, 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . They were then tested for their antiproliferative and antioxidants activities .
- Results or Outcomes : Preliminary bioassay showed that most of the synthesized compounds exhibited certain-to-excellent antiproliferative and antioxidants activity .
Application 6: Multicomponent Reactions
- Summary of the Application : This research involved the one-pot synthesis of pyrimido[4,5-b]quinolines derivatives via multicomponent reactions .
- Methods of Application : The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures and no chromatographic purification with high yield .
- Results or Outcomes : This new approach is expected to discover some significance in combinatorial synthesis of biologically active scaffolds .
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis of this compound and its derivatives, investigate its chemical reactivity, and evaluate its potential biological activity. Such studies could lead to the development of new pharmaceuticals or other useful chemical products.
Please note that this analysis is based on the structure of the molecule and general chemical principles, and may not accurately reflect the specific properties or reactivity of this compound. For detailed and accurate information, experimental studies would be needed.
properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(2)10-14-17(15(26)11-22)16(12-7-6-8-13(9-12)29-5)18-19(23-14)24(3)21(28)25(4)20(18)27/h6-9,16,23H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWCSQKOCULUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)
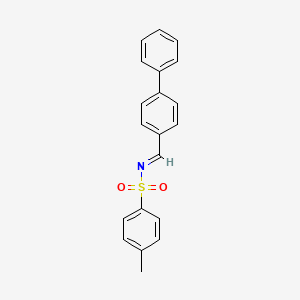
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)
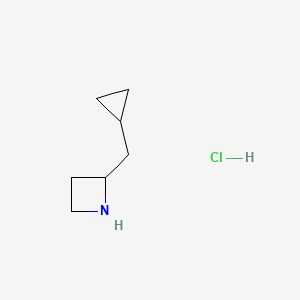
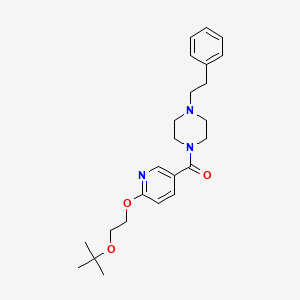
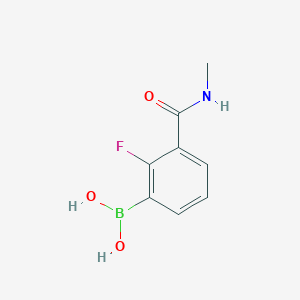
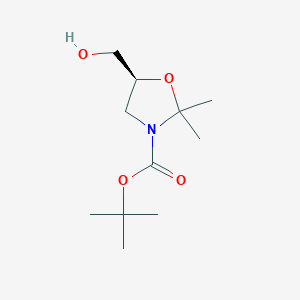
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)
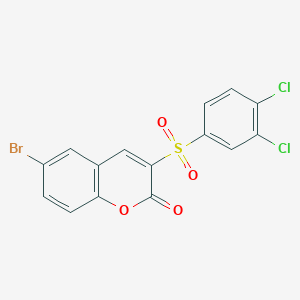
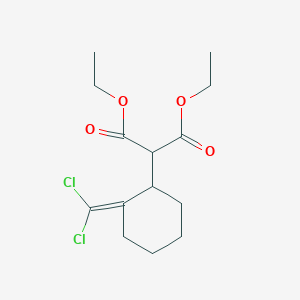
![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)
![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)